molecular formula C11H15N B6264344 methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans CAS No. 98978-21-3

methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans

Cat. No.: B6264344
CAS No.: 98978-21-3
M. Wt: 161.2
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, typically involves the reaction of 2-methyl-3-phenylprop-2-en-1-ol with methylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters allows for efficient production on a large scale. The purification process typically involves distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one
  • 2-Propen-1-amine, N,2-dimethyl-3-phenyl-, (E)-

Uniqueness

Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, is unique due to its specific structural features, such as the presence of both a phenyl group and a methyl group on the carbon chain

Properties

CAS No.

98978-21-3

Molecular Formula

C11H15N

Molecular Weight

161.2

Purity

91

Origin of Product

United States

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